molecular formula C16H25BN2O4 B8015085 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid

Cat. No.: B8015085
M. Wt: 320.2 g/mol
InChI Key: LDSVTZZAFJBGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine moiety is first protected with a tert-butoxycarbonyl group to form 4-(tert-butoxycarbonyl)piperazine.

    Bromination: The protected piperazine is then brominated to introduce a bromomethyl group.

    Suzuki-Miyaura Coupling: The brominated intermediate undergoes a Suzuki-Miyaura coupling reaction with phenylboronic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is also crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid is unique due to its combination of a boronic acid group and a protected piperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to form reversible covalent bonds with diols and other nucleophiles also enhances its utility in biological and medicinal applications .

Properties

IUPAC Name

[2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17(21)22/h4-7,21-22H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSVTZZAFJBGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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